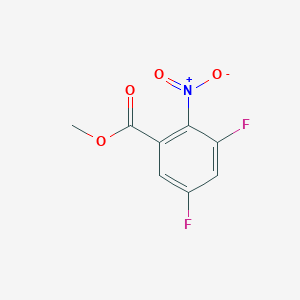

Methyl 3,5-difluoro-2-nitrobenzoate

Overview

Description

Methyl 3,5-difluoro-2-nitrobenzoate (CAS: 910123-09-0) is a fluorinated aromatic ester characterized by a nitro group at position 2 and fluorine atoms at positions 3 and 5 on the benzene ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, leveraging the electron-withdrawing effects of the nitro and fluorine groups to modulate reactivity and stability . Its synthesis typically involves esterification of the corresponding benzoic acid derivative, followed by nitration and fluorination steps .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-difluoro-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3,5-difluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of continuous-flow technology can significantly reduce reaction times and improve overall production efficiency.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂). This reaction is critical for synthesizing intermediates in pharmaceuticals and agrochemicals.

Reagents and Conditions

-

Catalytic Hydrogenation : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel at 25–50°C under 1–3 atm pressure .

-

Chemical Reduction : Tin (Sn) or iron (Fe) with hydrochloric acid (HCl) in ethanol/water mixtures at reflux .

Example Reaction

Key Data

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 80–92% | |

| Reaction Time | 4–8 hours |

Hydrolysis of the Ester Group

The methyl ester (-COOCH₃) hydrolyzes to form the corresponding carboxylic acid under acidic or basic conditions.

Reagents and Conditions

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in water/ethanol (1:1) at 80–100°C .

-

Basic Hydrolysis : NaOH (2–4 M) in aqueous methanol at reflux .

Example Reaction

Key Data

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Rate (pH 12) | 95% completion in 2h | |

| Acid Stability | Stable below pH 3 |

Nucleophilic Aromatic Substitution

The fluorine atoms at the 3- and 5-positions participate in nucleophilic substitution due to the electron-withdrawing nitro group activating the ring.

Reagents and Conditions

Example Reaction

Key Data

| Nucleophile | Yield | Conditions | Source |

|---|---|---|---|

| NH₃ | 65% | DMSO, 120°C, 6h | |

| KOH | 78% | DMF, 80°C, 4h |

Functionalization and Further Reactions

The compound serves as a precursor for synthesizing derivatives:

a) Nitration

Further nitration is sterically hindered due to the existing nitro group but can occur under extreme conditions (e.g., fuming HNO₃/H₂SO₄ at 100°C) .

b) Oxidation

The methyl ester is resistant to oxidation, but the nitro group can be oxidized to a carbonyl under strong oxidizers like KMnO₄ .

Scientific Research Applications

Pharmaceutical Development

Methyl 3,5-difluoro-2-nitrobenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and metabolic stability, making it a valuable building block for drugs targeting specific diseases.

- Case Study : Research indicates that derivatives of this compound exhibit potential anti-inflammatory and anticancer properties. The compound's ability to interact with biological targets has been explored in several studies, highlighting its role in drug discovery processes.

Agrochemicals

This compound serves as an important intermediate in the formulation of agrochemicals, particularly herbicides and insecticides. The introduction of fluorine atoms enhances the efficacy and selectivity of these compounds.

- Case Study : A study demonstrated that formulations containing this compound showed improved crop protection against specific pests while minimizing environmental impact compared to traditional agents.

Material Science

This compound is employed in the development of advanced materials, including polymers and coatings. The unique properties imparted by the fluorine atoms contribute to increased durability and resistance to environmental degradation.

- Application Example : The compound is used in creating coatings that protect surfaces from corrosion and wear, enhancing the lifespan of materials used in harsh environments.

Environmental Studies

In environmental research, this compound is studied for its degradation pathways and toxicity levels. Understanding its environmental impact is crucial for assessing the safety of chemicals used in agriculture and industry.

- Research Findings : Studies have shown that this compound undergoes specific degradation reactions under environmental conditions, which are essential for evaluating its long-term effects on ecosystems.

Mechanism of Action

The mechanism of action of methyl 3,5-difluoro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atoms on the benzene ring influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The positions of substituents significantly influence the electronic and steric properties of nitrobenzoate derivatives:

Key Insights :

- Positional Effects : The 3,5-difluoro substitution in this compound provides balanced electronic withdrawal without steric clashes, unlike ortho-substituted analogs like Methyl 2-fluoro-3-nitrobenzoate .

- Ester Group Impact : Ethyl esters (e.g., Ethyl 4,5-difluoro-2-nitrobenzoate) exhibit higher lipophilicity compared to methyl esters, influencing their application in lipid-soluble formulations .

Physicochemical Properties

Analysis :

- Lipophilicity : Ethyl 4,5-difluoro-2-nitrobenzoate has the highest logP due to its ethyl ester and fluorine arrangement, making it suitable for hydrophobic environments .

- Purity : Commercial availability varies, with Ethyl 4,5-difluoro-2-nitrobenzoate often supplied at >98% purity, advantageous for sensitive syntheses .

Biological Activity

Methyl 3,5-difluoro-2-nitrobenzoate (CAS No. 1123172-87-1) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H6F2N2O4

- Molecular Weight : 224.14 g/mol

- Functional Groups : Nitro group (), difluoro substituents, and ester group.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that may inhibit specific enzymes.

- Receptor Interaction : The difluoro groups enhance the compound's lipophilicity, which may facilitate its penetration into cells and interaction with membrane-bound receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Studies : this compound has been tested against various bacterial strains. Preliminary data suggest it may inhibit growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-Cancer Properties

The compound's potential as an anti-cancer agent has been explored in various studies:

- Apoptosis Induction : In vitro studies demonstrated that derivatives of benzoic acids can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Complexes formed from this compound with metal ions showed enhanced anti-tumor activity, indicating a synergistic effect in inducing cancer cell death .

Anti-inflammatory Effects

Compounds containing nitro and difluoro groups have been investigated for their anti-inflammatory properties:

- Mechanistic Insights : The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related compounds. This compound may exert similar effects, contributing to its therapeutic potential in inflammatory diseases .

Table 1: Summary of Biological Activities

Synthesis and Applications

This compound is synthesized through various methods involving the reaction of difluorinated benzoic acids with nitro groups under controlled conditions. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3,5-difluoro-2-nitrobenzoate, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves two key steps: (1) nitration of 3,5-difluorobenzoic acid derivatives and (2) esterification. For nitration, mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is commonly used to introduce the nitro group at the ortho position. Subsequent esterification with methanol, catalyzed by sulfuric acid or thionyl chloride, forms the methyl ester. Reaction monitoring via TLC or HPLC is essential to avoid over-nitration or ester hydrolysis. Fluorine atoms can influence reaction kinetics due to their electron-withdrawing effects, requiring careful temperature control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H and ¹³C NMR resolve aromatic proton environments and ester group confirmation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine nitro group orientation and steric effects from fluorine substituents. Mo Kα radiation and low-temperature data collection enhance resolution .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Answer : The 3,5-difluoro substitution activates the aromatic ring toward NAS at the para position relative to the nitro group. Fluorine’s strong electron-withdrawing nature increases ring electrophilicity, but steric hindrance from the methyl ester may limit accessibility. Methodologically, kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) coupled with DFT calculations can map reaction pathways. Monitoring intermediates via in-situ IR or LC-MS is recommended .

Q. What strategies resolve contradictions in reported crystallographic data for nitroaromatic compounds like this compound?

- Answer : Discrepancies often arise from twinning, disorder, or poor data resolution. Advanced approaches include:

- High-resolution data collection : Synchrotron sources improve signal-to-noise ratios.

- SHELXD/SHELXE pipelines : For phase refinement in challenging cases, especially with twinned crystals.

- Validation tools : CheckCIF (IUCr) to identify geometric outliers and ADDSYM (PLATON) to detect missed symmetry .

Q. How can this compound serve as a precursor in medicinal chemistry, and what methodological safeguards are needed for nitro group reduction?

- Answer : The nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C or Zn/HCl) for coupling reactions in drug candidate synthesis. Key considerations:

- Catalyst poisoning : Fluorine may deactivate catalysts; screening alternatives (e.g., Raney Ni) is advised.

- By-product monitoring : Nitroso intermediates require quenching to prevent side reactions.

- Safety : Nitro compounds are thermally unstable; small-scale reactions under inert atmospheres mitigate risks .

Properties

IUPAC Name |

methyl 3,5-difluoro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNFXAWOOHTXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673211 | |

| Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910123-09-0 | |

| Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.